molecular formula C13H20N2O2S B3381265 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine CAS No. 222544-33-4

1-(2,4,6-Trimethylbenzenesulfonyl)piperazine

Cat. No.: B3381265
CAS No.: 222544-33-4
M. Wt: 268.38 g/mol
InChI Key: OMLXLSWPGNPGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,6-Trimethylbenzenesulfonyl)piperazine is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group. It is used primarily in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Cellular Effects

The cellular effects of 1-(Mesitylsulfonyl)piperazine are currently unknown. Other piperazine derivatives have been shown to have significant effects on cellular processes. For example, some piperazine compounds have been found to induce apoptosis in cancer cells

Temporal Effects in Laboratory Settings

Other piperazine derivatives have been shown to have long-lived phosphorescence lifetimes , suggesting that 1-(Mesitylsulfonyl)piperazine could have similar properties.

Preparation Methods

The synthesis of 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,4,6-Trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine and sulfone derivatives .

Scientific Research Applications

1-(2,4,6-Trimethylbenzenesulfonyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2,4,6-Trimethylbenzenesulfonyl)piperazine can be compared with other sulfonyl-substituted piperazines, such as:

  • 1-(2,4-Dimethylbenzenesulfonyl)piperazine
  • 1-(2,6-Dimethylbenzenesulfonyl)piperazine
  • 1-(2,4,6-Trimethylphenylsulfonyl)piperazine

These compounds share similar structural features but differ in the number and position of methyl groups on the benzene ring. The unique substitution pattern in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-8-11(2)13(12(3)9-10)18(16,17)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLXLSWPGNPGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250444
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222544-33-4
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222544-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.